molecular formula C13H16O3 B1453961 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde CAS No. 902836-57-1

4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Cat. No. B1453961
M. Wt: 220.26 g/mol
InChI Key: PHVVYGPJGWZSGW-UHFFFAOYSA-N
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Description

“4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde” is an organic compound with the molecular formula C13H16O3 . It is a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate . Another method involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate in the presence of potassium tert-butoxide .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring attached to a methoxyphenyl group and a carboxaldehyde group . The molecular weight is 220.27 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 62.3±0.3 cm3, and a molar volume of 190.7±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Coumarins and their derivatives, like hydroxycoumarins, are pivotal in synthetic organic chemistry, serving as precursors in pharmaceuticals, perfumery, and agrochemical industries. Their synthesis often involves starting materials that share functional groups with 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, suggesting potential applications in synthesizing novel heterocyclic compounds (Yoda, 2020). Similarly, tetrahydrobenzo[b]pyrans, another related class, are synthesized using organocatalysts in green chemistry approaches, indicating the compound's potential utility in environmentally friendly synthesis methods (Kiyani, 2018).

Biological and Pharmacological Activities

Morpholine and pyran derivatives, including structures similar to 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, exhibit a broad spectrum of pharmacological activities. These activities range from anticancer and antitumor effects to anti-inflammatory and antimicrobial properties, highlighting the compound's potential in medicinal chemistry and drug development (Asif & Imran, 2019).

Environmental and Green Chemistry

Methoxyphenols, structurally related to the compound of interest, are important in understanding biomass burning's atmospheric impact and the formation of secondary organic aerosols (SOAs). Studies on methoxyphenols' atmospheric reactivity could inform applications in environmental monitoring and the development of strategies to mitigate air pollution (Liu, Chen, & Chen, 2022).

Material Science Applications

Compounds like PEDOT:PSS, which share similar synthetic pathways or chemical functionalities with 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, have seen significant advancements in their thermoelectric performance. Such developments suggest potential applications in designing and improving organic thermoelectric materials (Zhu et al., 2017).

Safety And Hazards

The safety data sheet (SDS) for this compound suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

Future Directions

The future directions for this compound could involve its use in the synthesis of new drugs . It could also be used in the development of new organic chemical raw materials and fuels .

properties

IUPAC Name

4-(2-methoxyphenyl)oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVVYGPJGWZSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654806
Record name 4-(2-Methoxyphenyl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

CAS RN

902836-57-1
Record name Tetrahydro-4-(2-methoxyphenyl)-2H-pyran-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyphenyl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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